1-(3-Fluorophenyl)piperazine dihydrochloride
Overview
Description
1-(3-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an analytical reference standard and has various applications in scientific research .
Mechanism of Action
Target of Action
1-(3-Fluorophenyl)piperazine dihydrochloride, also known as 1-(3-Fluorophenyl)piperazine 2HCl, is a piperazine derivative . It has been found in vitro to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are primarily found in the central nervous system and are involved in the regulation of mood, anxiety, and sleep .
Mode of Action
The compound interacts with its targets by binding to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding can inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By acting as an agonist at the 5-HT receptors, it can enhance serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME properties).
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to changes in neuronal activity and ultimately influence behaviors such as mood, anxiety, and sleep .
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)piperazine dihydrochloride involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open the aziridine ring, leading to the formation of piperazine derivatives.
Intermolecular cycloaddition of alkynes: This method involves the cycloaddition of alkynes bearing amino groups to form the piperazine ring.
Parallel solid-phase synthesis: A method that allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-(3-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the nitrogen atoms in the piperazine ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted piperazine derivatives .
Scientific Research Applications
1-(3-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound has a similar structure but with the fluorine atom at the para position instead of the meta position.
1-(2-Fluorophenyl)piperazine: This compound has the fluorine atom at the ortho position.
Para-Fluorophenylpiperazine: Known for its mildly psychedelic and euphoriant effects, acting mainly as a 5-HT1A receptor agonist.
The uniqueness of this compound lies in its specific binding affinity and activity at serotonin receptors, which may differ from its isomers and other substituted piperazines .
Biological Activity
Overview
1-(3-Fluorophenyl)piperazine dihydrochloride is a synthetic compound with the molecular formula C10H14Cl2FN2. It is a derivative of piperazine, characterized by its interaction with various biological targets, particularly in the serotonergic system. This compound has garnered attention due to its potential therapeutic applications, particularly in treating neurological and psychiatric disorders.
This compound primarily acts as a 5-HT 1A receptor agonist , with additional affinities for 5-HT 2A and 5-HT 2C receptors . Its mechanism involves enhancing serotonergic neurotransmission, which is crucial for mood regulation and cognitive functions. The interaction with these receptors suggests its role in modulating anxiety, depression, and other mood disorders.
Target Receptors
- 5-HT 1A : Involved in the anxiolytic and antidepressant effects.
- 5-HT 2A : Associated with hallucinogenic effects and modulation of mood.
- 5-HT 2C : Plays a role in appetite regulation and anxiety.
Biochemical Pathways
The compound primarily influences the serotonergic pathway, which is vital for neurotransmission in the central nervous system (CNS). Its pharmacokinetics indicate metabolism in the liver, with renal excretion being the primary route of elimination.
Table 1: Biological Activity Summary
Activity Type | Description |
---|---|
Receptor Agonism | Agonist for 5-HT 1A, partial agonist for 5-HT 2A/2C |
Potential Effects | Anxiolytic, antidepressant, neuroprotective |
Metabolism | Hepatic metabolism; renal excretion |
Research Applications | Neuroscience research, potential therapeutic agent for mood disorders |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Neuroprotection and Neurite Growth : A study identified that piperazine derivatives, including this compound, promote brain-derived neurotrophic factor (BDNF)-like neurite growth. This effect was linked to activation of transient receptor potential (TRP) channels, suggesting a neuroprotective role .
- Antidepressant-like Effects : In animal models, compounds structurally related to 1-(3-Fluorophenyl)piperazine have shown significant antidepressant-like effects when administered chronically. These effects correlated with increased serotonin levels in the synaptic cleft due to receptor activation .
- Cytotoxicity Studies : Research on piperazine derivatives has indicated varying degrees of cytotoxicity against cancer cell lines. Some studies reported enhanced apoptosis induction in specific tumor models when treated with related compounds, suggesting a potential role in cancer therapy .
Table 2: Comparison of Piperazine Derivatives
Compound | Receptor Affinity | Notable Effects |
---|---|---|
This compound | High for 5-HT 1A/2A/2C | Anxiolytic, antidepressant |
1-(4-Fluorophenyl)piperazine | Moderate for 5-HT receptors | Mildly psychedelic |
1-(2-Fluorophenyl)piperazine | Variable | Neuropharmacological effects |
The unique structure of this compound allows it to interact distinctly with serotonin receptors compared to its isomers. This specificity may contribute to its unique pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
1-(3-fluorophenyl)piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;;/h1-3,8,12H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXXVQXENGQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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